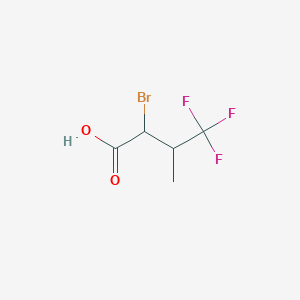

2-Bromo-3-methyl-4,4,4-trifluorobutyric acid

Description

Systematic Nomenclature and CAS Registry Information

The systematic IUPAC name for this compound is 2-bromo-4,4,4-trifluoro-3-methylbutanoic acid , derived from the parent butanoic acid chain. The numbering begins at the carboxylic acid group (-COOH), with bromine at position 2, a methyl group at position 3, and three fluorine atoms at position 4. The CAS Registry Number, 914635-99-7 , uniquely identifies this compound in chemical databases. Alternative names include 2-bromo-3-methyl-4,4,4-trifluorobutyric acid and 4,4,4-trifluoro-3-methyl-2-bromobutanoic acid , reflecting minor variations in substituent prioritization conventions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₅H₆BrF₃O₂ , comprising five carbon atoms, six hydrogen atoms, one bromine atom, three fluorine atoms, and two oxygen atoms. The molecular weight is 234.999 g/mol , calculated as follows:

- Carbon (12.01 × 5) = 60.05 g/mol

- Hydrogen (1.01 × 6) = 6.06 g/mol

- Bromine (79.90 × 1) = 79.90 g/mol

- Fluorine (19.00 × 3) = 57.00 g/mol

- Oxygen (16.00 × 2) = 32.00 g/mol

Total = 60.05 + 6.06 + 79.90 + 57.00 + 32.00 = 234.999 g/mol .

This composition distinguishes it from simpler trifluorobutyric acids, such as 4,4,4-trifluorobutyric acid (C₄H₅F₃O₂, MW 142.08 g/mol), by the addition of bromine and a methyl group.

Stereochemical Configuration and Conformational Isomerism

The compound exhibits two stereogenic centers at carbons 2 and 3 of the butanoic acid chain, leading to potential stereoisomerism. However, commercial samples are typically supplied as racemic mixtures or with unspecified stereochemistry. The presence of bromine (a bulky electronegative group) and the trifluoromethyl moiety introduces steric and electronic effects that influence conformational preferences. For instance, the gauche effect between the bromine and trifluoromethyl groups may stabilize certain rotamers, as seen in similar halogenated carboxylic acids.

Comparative analysis with 4,4,4-trifluorobutyric acid (lacking bromine and methyl groups) reveals reduced conformational flexibility in this compound due to steric hindrance.

Comparative Structural Analysis with Related Trifluorobutyric Acid Derivatives

The structural features of this compound are contrasted with related compounds in Table 1.

Table 1: Structural comparison of trifluorobutyric acid derivatives

The bromine atom at C2 enhances electrophilic reactivity compared to non-halogenated analogs, enabling nucleophilic substitution reactions. The methyl group at C3 increases steric bulk, potentially hindering access to the carboxylic acid group in enzymatic or catalytic processes. In contrast, 3-trifluoromethylbutyric acid (CAS 348-75-4) lacks bromine but shares a trifluoromethyl group, resulting in lower molecular weight and distinct electronic properties.

The trifluoromethyl group’s strong electron-withdrawing effect increases the acidity of the carboxylic acid group (pKa ~1–2), making it more reactive than non-fluorinated counterparts. This property is critical in applications requiring deprotonation for salt formation or esterification.

Properties

IUPAC Name |

2-bromo-4,4,4-trifluoro-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF3O2/c1-2(5(7,8)9)3(6)4(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQIBOJDKKPPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660326 | |

| Record name | 2-Bromo-4,4,4-trifluoro-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914635-99-7 | |

| Record name | 2-Bromo-4,4,4-trifluoro-3-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914635-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,4,4-trifluoro-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme:

- Starting Material: Ethyl 3-methyl-4,4,4-trifluorobutyrate

- Bromination:

- Reagent: Bromine or N-bromosuccinimide (NBS)

- Solvent: Typically an inert organic solvent such as carbon tetrachloride or dichloromethane

- Conditions: Controlled temperature to avoid over-bromination

- Product: Ethyl 2-bromo-3-methyl-4,4,4-trifluorobutyrate

- Hydrolysis:

- Acidic or basic hydrolysis to convert the ester to the corresponding carboxylic acid

- Conditions: Reflux with aqueous acid (e.g., sulfuric acid) or base (e.g., NaOH) followed by acidification

Key Data for Ethyl 2-Bromo-3-methyl-4,4,4-trifluorobutyrate (Intermediate):

| Property | Value |

|---|---|

| Molecular Formula | C7H10BrF3O2 |

| Molecular Weight | 263.05 g/mol |

| Boiling Point | 178-180 °C |

| Density | 1.478 ± 0.06 g/cm³ (predicted) |

This intermediate is a crucial precursor to the acid and is typically purified before hydrolysis.

Hydrolysis to this compound

Hydrolysis of the ester intermediate to the free acid is generally achieved under acidic or basic conditions:

- Acidic Hydrolysis: Using sulfuric acid at elevated temperatures (often 150–175 °C) under reflux conditions to cleave the ester bond.

- Basic Hydrolysis: Using aqueous sodium hydroxide followed by acidification to precipitate the acid.

This step must be carefully controlled to prevent decomposition or side reactions, especially due to the sensitive bromine substituent.

Alternative Synthetic Routes and Related Compounds

While direct literature on this compound is limited, related methodologies for similar trifluoromethylated brominated aromatic acids provide insight:

Nitration and Bromination of Trifluoromethylated Aromatics:

For example, 2-bromo-3-fluorobenzoic acid is prepared via nitration, bromination, reduction, deamination, and hydrolysis steps starting from fluorobenzotrifluoride, using sulfuric acid as solvent and dibromohydantoin as brominating agent. Though aromatic, the approach shows the utility of controlled bromination in trifluoromethylated systems.Halogenation of Alkyl Trifluoromethyl Compounds:

Halogenation at the α-position of trifluoromethylated alkyl esters is a common strategy, often using NBS or bromine under radical or electrophilic conditions.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| Bromination | Bromine or NBS, inert solvent, controlled temp | α-Bromination of ethyl 3-methyl-4,4,4-trifluorobutyrate | Avoid over-bromination |

| Hydrolysis | H2SO4 (acidic) or NaOH (basic), reflux | Conversion of ester to free acid | Control temperature to avoid decomposition |

| Purification | Extraction, distillation, crystallization | Isolation of pure acid | Intermediate purity critical |

Research Findings and Notes

- The bromination step is critical and requires precise control of temperature and stoichiometry to achieve selective α-bromination without side reactions.

- The trifluoromethyl group strongly influences reactivity, often increasing acidity of α-hydrogens and facilitating bromination.

- Hydrolysis conditions must be optimized to prevent debromination or degradation of the trifluoromethyl group.

- The ethyl ester intermediate is commercially available and often used as the starting point for laboratory synthesis.

- Safety considerations include handling bromine and strong acids with appropriate protective measures.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amines, or thiols.

Reduction Reactions: The compound can be reduced to form 4,4,4-trifluoro-3-methylbutanoic acid.

Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of 4,4,4-trifluoro-3-methylbutanoic acid derivatives.

Reduction: 4,4,4-trifluoro-3-methylbutanoic acid.

Oxidation: Various oxidized products depending on the reaction conditions.

Scientific Research Applications

2-Bromo-3-methyl-4,4,4-trifluorobutyric acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, especially in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-4,4,4-trifluorobutyric acid depends on its specific application. In chemical reactions, the bromine and trifluoromethyl groups play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally related to 2-bromo-3-methyl-4,4,4-trifluorobutyric acid, differing in substituents, functional groups, or esterification:

Table 1: Structural Comparison

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents/Functional Groups |

|---|---|---|---|---|

| This compound | 914635-99-7 | C₅H₆BrF₃O₂ | 235 | Br (C2), CH₃ (C3), CF₃ (C4) |

| Ethyl 2-bromo-4,4,4-trifluorobutyrate | 367-33-9 | C₆H₈BrF₃O₂ | 249.027 | Br (C2), CF₃ (C4), ethyl ester (C1) |

| Ethyl 2-bromo-3-methyl-4,4,4-trifluorobutyrate | 2024-54-6 | C₇H₁₀BrF₃O₂ | 263.05 | Br (C2), CH₃ (C3), CF₃ (C4), ethyl ester |

| 2-Amino-4,4,4-trifluorobutyric acid | 15960-05-1 | C₄H₆F₃NO₂ | 157.09 | NH₂ (C2), CF₃ (C4) |

| 3-Amino-4,4,4-trifluorobutyric acid | 584-20-3 | C₄H₆F₃NO₂ | 157.09 | NH₂ (C3), CF₃ (C4) |

| Ethyl 3-hydroxy-4,4,4-trifluorobutyrate | 372-30-5 | C₆H₇F₃O₃ | 184.11 | OH (C3), CF₃ (C4), ethyl ester |

Key Observations :

Substituent Position: The placement of bromine (C2 vs. C3) or amino groups (C2 vs. C3) significantly alters reactivity. For example, 2-amino-4,4,4-trifluorobutyric acid (C2-NH₂) is used in peptide synthesis, while 3-amino-4,4,4-trifluorobutyric acid (C3-NH₂) may exhibit different steric effects .

Esterification : Ethyl esters (e.g., CAS 2024-54-6) enhance volatility compared to carboxylic acids, as seen in their lower boiling points (178–180°C for the ester vs. higher for the acid) .

Functional Groups: Bromine supports nucleophilic substitution reactions, whereas amino groups enable condensation or amidation .

Physicochemical Properties

Table 2: Physical Properties

Key Observations :

Volatility : Ethyl esters (e.g., CAS 2024-54-6) have higher boiling points than hydroxy esters (CAS 372-30-5) due to increased molecular weight and intermolecular forces .

Thermal Stability: Amino derivatives (e.g., CAS 15960-05-1) exhibit high melting points (>250°C), suggesting strong crystalline packing .

Biological Activity

2-Bromo-3-methyl-4,4,4-trifluorobutyric acid (C5H6BrF3O2) is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

- Molecular Formula: C5H6BrF3O2

- Molar Mass: 235.00 g/mol

- Structure: The presence of bromine and trifluoromethyl groups significantly alters the compound's reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with halogen substitutions, particularly fluorine and bromine, often exhibit enhanced antimicrobial activity. For instance, fluorinated amino acids have demonstrated bactericidal effects against various pathogens due to their ability to interfere with metabolic processes. The introduction of fluorine increases lipophilicity, which can enhance membrane permeability and bioactivity .

Study on Fluorinated Amino Acids

A comprehensive study on fluorinated amino acids highlighted their broad spectrum of biological activities, including anticancer and antiviral effects. The study noted that the introduction of fluorine atoms could lead to significant changes in the acid-base properties of functional groups within these compounds . Although this compound was not directly studied, it falls within the category of compounds exhibiting similar characteristics.

Molecular Docking Studies

In silico molecular docking studies have been conducted for various fluorinated compounds to predict their binding affinities to target enzymes such as COX-1 and COX-2. These studies suggest that modifications in the alkyl chain length and halogen substitution can significantly influence binding efficacy . Such studies can provide insights into the potential biological activity of this compound.

Pharmacokinetic Properties

The pharmacokinetic profiles of fluorinated compounds are often favorable due to their enhanced stability and bioavailability. Predictions based on Lipinski’s rule of five indicate that this compound may exhibit good absorption characteristics due to its moderate molecular weight and logP value .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-3-methyl-4,4,4-trifluorobutyric acid?

- Methodological Answer : The synthesis typically involves bromination of a prefluorinated precursor. For example, bromine or brominating agents like PBr₃ can be introduced to 3-methyl-4,4,4-trifluorobutyric acid under controlled conditions. Reaction monitoring via <sup>19</sup>F NMR is critical to track fluorinated intermediates . The methyl group at position 3 may influence regioselectivity, requiring optimization of temperature and solvent polarity to minimize side reactions.

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>19</sup>F NMR are standard for structural confirmation. For purity assessment, reverse-phase HPLC with a C18 column and UV detection at 210 nm is recommended. The trifluoromethyl group’s strong electron-withdrawing effect can complicate retention times, necessitating mobile-phase optimization (e.g., acetonitrile/water with 0.1% TFA) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Methodological Answer : The compound’s solubility is highly solvent-dependent. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid and fluorine moieties. Stability studies under varying pH (1–12) show degradation above pH 10, likely due to esterification or decarboxylation. Storage at –20°C in inert atmospheres is advised .

Advanced Research Questions

Q. How do the bromine and trifluoromethyl groups influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine at position 2 acts as a leaving group, while the trifluoromethyl group at position 4 stabilizes adjacent charges through inductive effects. Kinetic studies using DFT calculations (e.g., B3LYP/6-31G*) reveal that the methyl group at position 3 introduces steric hindrance, slowing SN2 mechanisms. Competing elimination pathways (E2) are observed in basic conditions, requiring careful base selection (e.g., K2CO₃ vs. DBU) .

Q. How can researchers resolve contradictory NMR data arising from diastereotopic fluorines or dynamic effects?

- Methodological Answer : Dynamic <sup>19</sup>F NMR experiments at variable temperatures (e.g., –40°C to 25°C) can decouple overlapping signals caused by rapid fluorine exchange. For diastereotopic fluorines, NOESY or ROESY experiments help assign spatial orientations. Referencing analogous compounds, such as 3-amino-4,4,4-trifluorobutyric acid (where fluorines exhibit distinct coupling constants), provides calibration benchmarks .

Q. What computational strategies predict catalytic behavior in reactions involving this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymatic active sites, such as acyl-CoA synthetases. The trifluoromethyl group’s hydrophobicity and electronegativity are parameterized using force fields like CHARMM36. QM/MM hybrid methods (e.g., ONIOM) assess transition-state energetics in esterification or amidation reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Variations often arise from impurities or polymorphic forms. Recrystallization in hexane/ethyl acetate mixtures followed by single-crystal X-ray diffraction (SCXRD) can confirm the dominant polymorph. Cross-referencing with databases like PubChem (e.g., CID 342970 for related trifluorobutyric acids) identifies outliers due to synthesis or analytical artifacts .

Experimental Design Considerations

Q. What precautions are necessary for handling this compound in air- or moisture-sensitive reactions?

- Methodological Answer : Use Schlenk lines or gloveboxes (O₂ < 0.1 ppm, H2O < 0.1 ppm) for reactions involving Grignard or organolithium reagents. The carboxylic acid group’s hygroscopicity necessitates anhydrous solvent distillation (e.g., THF over Na/benzophenone). Real-time monitoring via in situ IR spectroscopy tracks moisture-sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.